

# Toxicological profile of 2,3,5-Trimethacarb isomers

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## Compound of Interest

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An In-depth Technical Guide on the Toxicological Profile of 2,3,5-Trimethacarb and its Isomers

## Introduction

Trimethacarb is a carbamate insecticide that functions primarily through stomach action with some contact effects.[1] It is not a single chemical entity but a mixture of two positional isomers: 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate.[1][2][3] Commercial formulations, such as Broot® and Landrin®, typically contain these isomers in a ratio ranging from 3.5:1 to 5:1, with the 3,4,5-isomer being the predominant component.[1][3][4] The CAS Registry Numbers for the individual components are 2655-15-4 for the 2,3,5-isomer and 2686-99-9 for the 3,4,5-isomer.[5]

The primary mechanism of toxic action for trimethacarb, like other carbamate insecticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][4][6] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity. This guide provides a comprehensive overview of the toxicological data available for trimethacarb, focusing on its isomers, with detailed data, experimental methodologies, and pathway visualizations.

## Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of trimethacarb. The data generally pertains to the technical mixture of isomers unless otherwise specified.

**Table 2.1: Acute Toxicity Profile of Trimethacarb**

Test Type	Species	Route	Value (LD50)	Toxicity Category	Reference
Acute Oral	Rat	Oral	125 - 208 mg/kg	II	<a href="#">[2]</a> <a href="#">[6]</a>
Acute Dermal	Rat	Dermal	>2,000 mg/kg	III	<a href="#">[2]</a>
Acute Dermal	Rabbit	Dermal	>2,000 - >2,500 mg/kg	III	<a href="#">[2]</a> <a href="#">[6]</a>
Primary Eye Irritation	Rabbit	Ocular	Slight Irritation	III	<a href="#">[6]</a>
Primary Skin Irritation	Rabbit	Dermal	Non-irritant	IV	<a href="#">[6]</a>

Toxicity Categories are based on the EPA classification system.

**Table 2.2: Subchronic Toxicity Profile of Trimethacarb**

Study Duration	Species	Effect	NOAEL	LOAEL	Reference
90-Day Feeding	Rat	Depression of body weight, food/water consumption, plasma/erythrocyte AChE activity	300 ppm	Not specified	<a href="#">[7]</a>
90-Day Feeding	Mouse	Depression of plasma/erythrocyte AChE activity	600 ppm	Not specified	<a href="#">[7]</a>
1-Year Feeding	Dog	Acetylcholine esterase depression	Not specified	2000 ppm	<a href="#">[4]</a> <a href="#">[8]</a>

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

**Table 2.3: Ecotoxicological Profile of Trimethacarb**

Test Type	Species	Value	Classification	Reference
Avian Acute Oral LD50	Birds (general)	238 mg/kg	Toxic	[3]
Avian Dietary LC50	Mallard Duck	2300 ppm	Slightly Toxic	[6]
Avian Dietary LC50	Ring-Neck Pheasant	4500 ppm	Slightly Toxic	[6]
Avian Dietary LC50	Japanese Quail	2000 ppm	Slightly Toxic	[6]
Freshwater Fish LC50	Rainbow Trout	1.0 mg/L	Highly Toxic	[6]
Freshwater Fish LC50	Bluegill	11.6 mg/L	Slightly Toxic	[6]
Aquatic Life	General	Very toxic to aquatic life with long lasting effects.[3][9]	-	[3][9]
Bees	General	Toxic in spray formulations	-	[3]

## Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies can be inferred based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity (OECD 423 Method)

The acute oral toxicity values (LD50) are likely determined using a method similar to the OECD Test Guideline 423 (Acute Toxic Class Method).[10]

- Principle: A stepwise procedure using a small number of animals per step to classify a substance's toxicity.[\[10\]](#)
- Test Animals: Typically, young adult rats of a single sex (usually females) are used.[\[10\]](#)
- Procedure:
  - A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information.[\[10\]](#)
  - The substance is administered orally via gavage to a group of three animals.[\[10\]](#)
  - Animals are observed for mortality, moribundity, and clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy) for at least 14 days.[\[10\]](#)[\[11\]](#)
  - Depending on the outcome, the dose is increased or decreased for the next group of animals until the lethal range is identified.[\[10\]](#)

## Subchronic Toxicity (90-Day Rodent Feeding Study)

The 90-day feeding studies in rats and mice likely followed a protocol similar to OECD Test Guideline 408.

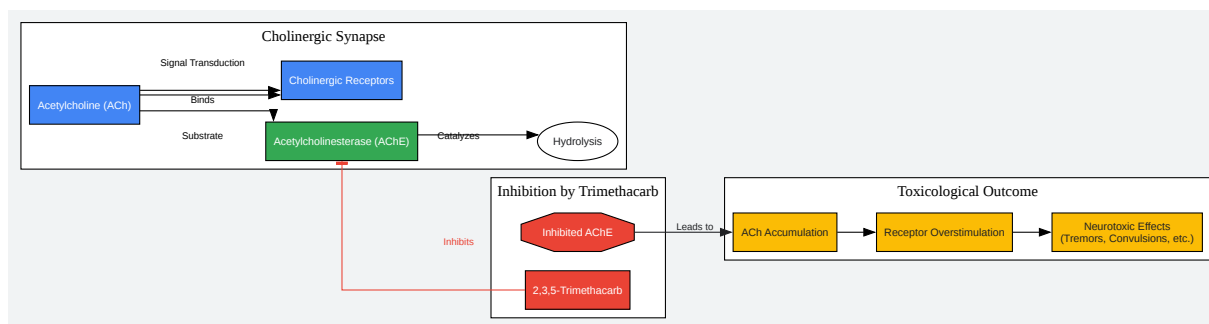
- Principle: To characterize the potential adverse effects of a substance following repeated oral administration over 90 days.
- Test Animals: Groups of laboratory rodents (e.g., rats, mice) of both sexes.
- Procedure:
  - The test substance is administered daily in the diet at three or more dose levels, plus a control group.
  - Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
  - At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis, including plasma and erythrocyte cholinesterase activity.

- A full necropsy is performed, and organs are weighed and examined histopathologically.
- The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.[7]

## Mechanism of Action and Metabolic Pathways

### Cholinesterase Inhibition

Trimethacarb's primary mode of action is the inhibition of acetylcholinesterase (AChE).[1] AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) at nerve synapses. By inhibiting AChE, trimethacarb causes an accumulation of ACh, leading to continuous nerve stimulation, which results in signs of neurotoxicity such as tremors, convulsions, and in severe cases, paralysis and death.[3] This inhibition occurs through the carbamoylation of the serine residue at the active site of the enzyme.[12] This process is typically reversible.



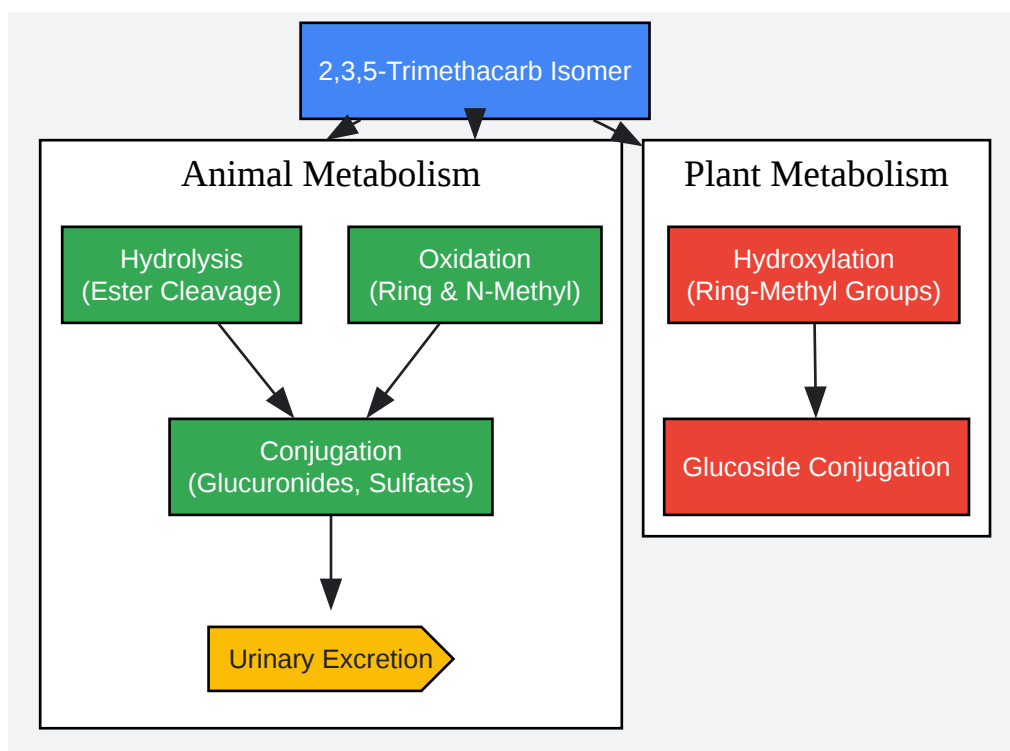
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Mechanism of Acetylcholinesterase (AChE) Inhibition by 2,3,5-Trimethacarb.

## Metabolism and Degradation

Trimethacarb is metabolized in both animals and plants and is subject to environmental degradation.

- **Animal Metabolism:** In mice, administration of labeled trimethacarb isomers resulted in the formation of 15-20 metabolites, indicating that both hydrolytic and non-hydrolytic metabolic pathways are significant.[4][7] Urinary metabolites often include glucuronide or sulfate conjugates.[4][7]
- **Plant Metabolism:** In plants, metabolism primarily occurs via the hydroxylation of the N-methyl group and the methyl groups on the phenyl ring.[4][7] These hydroxylated metabolites can then be conjugated as glucosides.[13]
- **Environmental Fate:** In soil, trimethacarb is moderately biodegradable, with a half-life of approximately 42 days in one study.[4] Hydrolysis is also a key degradation pathway, particularly in alkaline conditions ( $\text{pH} > 8$ ), breaking the compound down into trimethylphenols, carbon dioxide, and methylamine.[3][6]

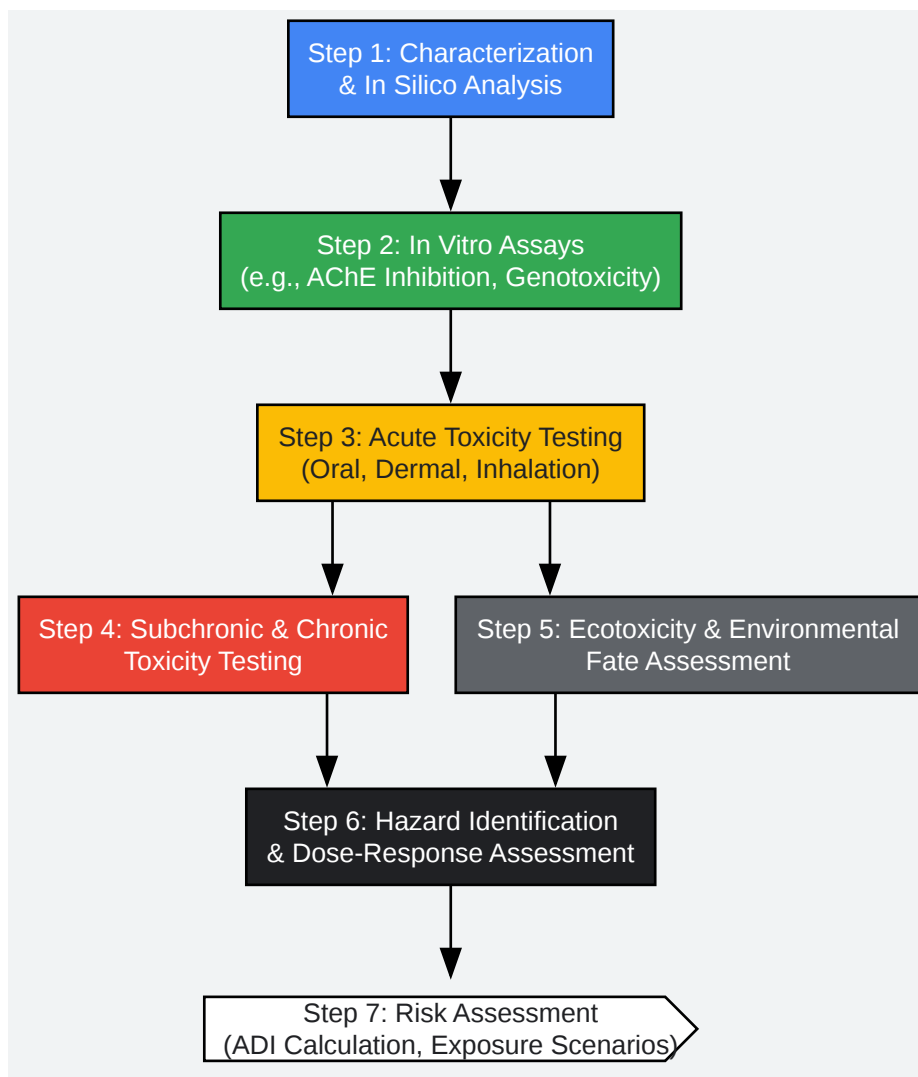


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Simplified Metabolic Pathways of 2,3,5-Trimethacarb in Animals and Plants.

## General Toxicological Assessment Workflow

The evaluation of a chemical like 2,3,5-trimethacarb follows a structured workflow. This process integrates data from various sources to build a comprehensive hazard profile and inform risk assessment.



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General Workflow for the Toxicological Assessment of a Pesticide.

## Conclusion

The toxicological profile of 2,3,5-trimethacarb and its associated isomers is characteristic of carbamate insecticides. It exhibits moderate to high acute oral toxicity in mammals and is classified as toxic to birds and highly toxic to some aquatic species. The primary mechanism of toxicity is the reversible inhibition of acetylcholinesterase. Subchronic feeding studies indicate that the main effects at lower doses are related to this enzymatic inhibition, with more systemic effects like reduced body weight gain occurring at higher concentrations. The compound is metabolized through hydrolysis, oxidation, and conjugation in animals and is biodegradable in the environment. Significant data gaps remain, particularly concerning oncogenicity, teratology, and mutagenicity, as noted in older regulatory assessments.[6] A comprehensive risk assessment requires addressing these gaps to fully understand the potential hazards to human health and the environment.

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